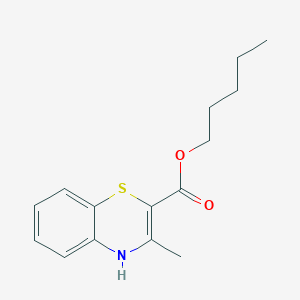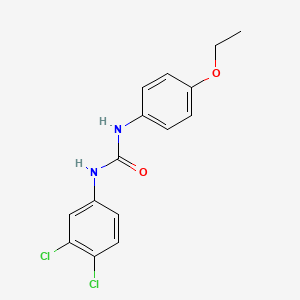![molecular formula C18H21NO4S B5151943 ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MSV-III, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSV-III is a glycine derivative that has been synthesized using various methods, including the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride.
Wirkmechanismus
The mechanism of action of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to inhibit the activity of glutamate decarboxylase, an enzyme that is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition may lead to a decrease in the release of glutamate, which can cause neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has various biochemical and physiological effects. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several advantages for lab experiments, including its high purity and stability. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
For the study of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate include investigating its potential therapeutic applications in other fields and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in its pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential therapeutic applications in various fields, including neuroprotection, anti-inflammatory, and anti-cancer. Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has neuroprotective effects, which may be attributed to its ability to inhibit the release of glutamate, a neurotransmitter that is involved in neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(17-8-6-5-7-15(17)3)24(21,22)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXCXATJMLNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)



![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)
